3-Amino-4-(4'-biphenylyl)butyric Acid
Description
Context within β-Amino Acid Chemistry and Derivatives
3-Amino-4-(4'-biphenylyl)butyric acid belongs to the class of β-amino acids. Unlike their α-amino acid counterparts which have the amino group attached to the carbon atom adjacent to the carboxyl group, β-amino acids have the amino group attached to the second carbon atom. This seemingly small structural difference has profound implications for their chemical and biological properties. researchgate.net
The incorporation of β-amino acids into peptides can induce unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. acs.orgresearchgate.net A key advantage of peptides containing β-amino acids is their enhanced resistance to proteolytic degradation by enzymes in the body. researchgate.netnih.gov This increased stability is a highly desirable trait in the development of peptide-based drugs. researchgate.net
The biphenyl (B1667301) group in this compound is a significant feature. This large, rigid, and aromatic moiety influences the conformational preferences of the molecule and any larger structures it is incorporated into. Its hydrophobicity can also play a crucial role in molecular recognition and binding to biological targets. The study of β-phenylalanine derivatives and other aromatic β-amino acids is an active area of research, with a focus on how these structures can be used to create bioactive molecules. nih.gov
Role as a Molecular Scaffold in Chemical Biology and Medicinal Chemistry Research
A molecular scaffold is a core structure upon which other chemical groups can be built to create a diverse library of compounds. This compound is well-suited to serve as such a scaffold. The defined and rigid nature of the biphenyl group provides a fixed platform for the precise spatial arrangement of functional groups. arabjchem.org This is critical for designing molecules that can bind with high affinity and specificity to the active sites of enzymes or the surfaces of protein receptors. nih.gov
The biphenyl motif itself is a privileged structure in medicinal chemistry, found in a number of approved drugs. wikipedia.orgresearchgate.netresearchgate.net Biphenyl derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. arabjchem.orgresearchgate.net By using this compound as a starting point, chemists can synthesize novel compounds that combine the advantageous properties of both the β-amino acid backbone and the biphenyl side chain. nih.govnih.gov This approach allows for the systematic exploration of chemical space to identify new lead compounds for drug discovery. nih.gov
Historical Development in the Study of Unnatural Amino Acids
The study of unnatural amino acids (UAAs) has a rich history, evolving from early, challenging chemical syntheses to sophisticated methods for their site-specific incorporation into proteins. nih.govportlandpress.com Initially, the focus was on creating analogs of natural amino acids to probe biological mechanisms or to act as antagonists. youtube.com The development of solid-phase peptide synthesis allowed for the routine inclusion of a wide variety of UAAs into peptides.
A major breakthrough in the field was the development of methods to expand the genetic code, enabling living cells to produce proteins containing UAAs. nih.govyoutube.com This has opened up new frontiers in protein engineering, allowing for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications, into proteins. portlandpress.comnih.gov
This compound is a product of this ongoing effort to expand the chemical repertoire of biological systems. youtube.com Its synthesis and study are part of a broader scientific endeavor to create novel molecular building blocks that can be used to construct molecules with tailored properties for applications in research, medicine, and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXITIQUZBCIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 4 Biphenylyl Butyric Acid and Analogues
General Synthetic Routes and Strategies
The construction of the 3-amino-4-(4'-biphenylyl)butyric acid backbone can be achieved through several general synthetic pathways. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the final molecule.
Hydrogenation-Based Approaches
Hydrogenation is a key strategy employed in the synthesis of related amino acids, often to reduce a precursor molecule and introduce the desired stereochemistry or saturation. For instance, in the synthesis of 4,4'-bis(3-aminophenoxy)biphenyl, a related biphenyl (B1667301) diamine, catalytic hydrogenation is a crucial step. google.com This process involves reacting 4,4'-bis(3-nitrophenoxy)biphenyl (B8440999) with a hydrogenation catalyst in a solvent like tetrahydrofuran (B95107) under pressure. google.com While this example pertains to a different biphenyl derivative, the principle of using hydrogenation to convert nitro groups to amino groups is a widely applicable and fundamental transformation in organic synthesis that can be adapted for the synthesis of amino acid derivatives.
Similarly, asymmetric catalytic hydrogenation of enamines is a powerful method for producing chiral amines. This approach has been successfully used in the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, where a β-keto ester is converted to a primary enamine and then hydrogenated using a Ruthenium-MeOBIPHEP catalyst to achieve high enantioselectivity. capes.gov.br This methodology highlights the potential of hydrogenation not just for reduction but also for the stereocontrolled introduction of the amino group, a critical aspect in the synthesis of chiral amino acids.
Amide Bond Formation in Derivative Synthesis
The formation of amide bonds is a fundamental reaction in the synthesis of derivatives of this compound and other amino acids. researchgate.net This reaction typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. researchgate.netumich.edu The process allows for the extension of the amino acid structure, enabling the creation of a wide array of derivatives with potentially diverse properties.
Recent advancements have focused on developing more efficient and environmentally friendly methods for amide bond formation. nih.gov One such approach involves the use of organoboron catalysts to promote the direct dehydrative condensation of carboxylic acids and amines. rsc.org This method avoids the need for traditional, often wasteful, coupling reagents. nih.govrsc.org The catalytic activity in these systems can be influenced by the electronic properties of the boronic acid catalyst. rsc.org
Enantioselective Synthesis Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods for producing single-enantiomer compounds like this compound is of paramount importance.
Chemoenzymatic Resolution Techniques (e.g., Lipase-Mediated Aminolysis)
Chemoenzymatic methods, which utilize enzymes as catalysts, offer a powerful and highly selective means of obtaining enantiomerically pure compounds. Lipases, in particular, have been widely employed for the kinetic resolution of racemic mixtures. nih.govresearchgate.net This technique relies on the ability of the lipase (B570770) to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
Lipase-mediated aminolysis is a specific application of this strategy where a lipase catalyzes the formation of an amide bond from an ester or acid, often with high enantioselectivity. mdpi.com For example, the lipase from Sphingomonas sp. HXN-200 (SpL) has been shown to catalyze the aminolysis of esters or acids in the presence of water, a unique characteristic for an intracellular lipase. mdpi.com The efficiency and selectivity of lipase-catalyzed resolutions can be influenced by various factors, including the choice of lipase, solvent, and reaction conditions. Immobilization of the lipase on a solid support can enhance its stability and reusability, making the process more economically viable. mdpi.com
The following table summarizes the use of lipases in the synthesis of various chiral compounds, illustrating the versatility of this enzymatic approach.
| Enzyme | Substrate | Product | Key Feature |
| Lipase from Pseudomonas cepacia (PS) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (R)-γ-Amino-β-hydroxybutyric acid (GABOB) and (R)-carnitine | Kinetic resolution in organic solvents. nih.gov |
| Lipase from B. cepacia immobilized on diatomaceous earth (PS IM) | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | (2R,3S)-3-phenylisoserine ethyl ester | High enantioselectivity (E > 200). nih.gov |
| Candida antarctica lipase B (CAL-B) | Thiamphenicol and vinyl decanoate | 3'-monoester of Thiamphenicol | Regioselective acylation with >99% conversion. nih.gov |
| Thermomyces lanuginosus lipase (TLL) | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Precursor for Pregabalin | Excellent (S)-enantioselectivity (E > 200). nih.gov |
| Lipase from Sphingomonas sp. HXN-200 (SpL) | Butyric acid and L-phenylalaninamide | Phenylalanine butyramide (B146194) (FBA) | Catalyzes aminolysis in an aqueous phase. mdpi.com |
Asymmetric Catalysis Using Chiral Ligands (e.g., Chiral Phosphines, Ferrocene-based Ligands)
Asymmetric catalysis using chiral metal-ligand complexes is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. hilarispublisher.com Chiral phosphine (B1218219) ligands, in particular, have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, chiral biphenyl-2-ylphosphine ligands featuring a remote tertiary amino group have been used in copper(I)-catalyzed asymmetric γ-protonation to synthesize chiral α,β-butenolides with high enantiomeric excess. nih.gov
Ferrocene-based ligands represent another important class of chiral ligands used in asymmetric catalysis. The planar chirality of ferrocene (B1249389) derivatives makes them excellent scaffolds for creating effective chiral environments. researchgate.net These ligands have been successfully applied in various asymmetric transformations, including enantioselective hydrogenations and cross-coupling reactions. hilarispublisher.com
The development of new chiral ligands and catalytic systems is an ongoing area of research, with the goal of achieving higher selectivity and broader substrate scope. The choice of the metal, the chiral ligand, and the reaction conditions are all critical factors that determine the success of an asymmetric catalytic reaction.
Process Development and Optimization in Synthesis
The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful development and optimization. This involves addressing challenges related to yield, purity, cost-effectiveness, and safety. For instance, in the synthesis of a BOC-protected analog, (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, controlling the formation of condensation impurities is crucial for obtaining a high-purity product. google.com The presence of such impurities can negatively impact the quality of the final product and complicate purification processes. google.com
Process optimization often involves a systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading to identify the conditions that provide the best balance of yield, purity, and reaction time. For example, in the hydrogenation of 4,4'-bis(3-nitrophenoxy)biphenyl, the hydrogenation pressure and temperature are key parameters that are optimized to ensure efficient conversion to the desired diamine. google.com Furthermore, the development of one-pot procedures, where multiple synthetic steps are performed sequentially in the same reactor, can significantly improve process efficiency by reducing the number of isolation and purification steps. nih.gov The development of robust and scalable synthetic processes is essential for the commercial production of this compound and its derivatives.
Strategies for High Purity and Yield
Achieving high purity and yield in the synthesis of complex molecules like this compound is a primary objective of synthetic organic chemistry. While specific yield data for this exact compound is not extensively detailed in publicly available literature, general strategies for synthesizing related β-amino acids and biphenyl compounds are well-established and applicable.
Common strategies to maximize yield and purity include:
Optimization of Reaction Conditions: This involves adjusting parameters such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of biphenyl compounds, palladium-catalyzed cross-coupling reactions are frequently employed, and their efficiency is highly dependent on the choice of catalyst, ligands, and solvent systems. researchgate.netillinois.edu
Purification Techniques: Post-synthesis, rigorous purification is essential. Standard methods include recrystallization, which is effective for crystalline solids, and column chromatography to separate the target compound from byproducts and unreacted starting materials. A patent for the synthesis of a related 2-aminobiphenyl (B1664054) compound reports achieving a purity of ≥99% through steps involving ammoniation, filtration, and acidification to isolate the final product. google.com
Intermediate Purity Control: Ensuring the high purity of intermediates at each step of a multi-step synthesis is crucial for the purity of the final product and can prevent the accumulation of difficult-to-remove impurities.
Control of Condensation Impurities in Synthetic Pathways
In the synthesis of amino acids, particularly when forming peptide bonds or modifying the carboxyl group, condensation impurities are a common issue. These impurities often arise from unintended side reactions. researchgate.net
Key strategies for controlling these impurities include:
Protecting Group Strategy: The amino group (–NH₂) is nucleophilic and can react with activated carboxyl groups, leading to the formation of dimers or oligomers. The use of protecting groups like Boc and Fmoc masks the amino group's reactivity, preventing this side reaction. researchgate.netamericanpeptidesociety.org
Controlled Activation: The carboxylic acid group is typically activated to facilitate reaction, but over-activation or inappropriate choice of coupling agents can lead to side reactions. Using well-established coupling agents and carefully controlling stoichiometry helps to minimize the formation of byproducts.
Arndt-Eistert Homologation: One common route to β-amino acids is the Arndt-Eistert homologation of α-amino acids. illinois.edu This multi-step process, which involves the formation of a diazoketone intermediate, requires careful handling of hazardous reagents like diazomethane (B1218177) and precise control to avoid side reactions and ensure the clean formation of the desired β-amino acid. illinois.edunih.gov
Green Chemistry Applications in Synthetic Protocols
The application of green chemistry principles to the synthesis of amino acids and their derivatives is an area of growing importance, aimed at reducing the environmental footprint of chemical manufacturing.
Development of Solvent-Free Methodologies
A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents.
Solvent-Free Reactions: Research has shown that certain reactions, like the aza-Michael addition for producing β-amino carbonyl compounds, can be performed efficiently under solvent-free conditions, offering an eco-friendly alternative. rsc.org
Mechanochemistry: Ball-milling technology represents another solvent-free approach. An eco-friendly methodology for preparing N-protected α- and β-amino acids using ball-milling has been described, providing Boc-, Z-, and Fmoc-protected compounds in good to excellent yields with a better environmental profile compared to traditional solution-based syntheses. researchgate.net These solvent-free methods could potentially be adapted for the synthesis of this compound.
Environmental Impact Assessment of Synthetic Processes
Assessing the environmental impact of a synthetic process is crucial for identifying greener alternatives. Life Cycle Assessment (LCA) is a comprehensive methodology used for this purpose. amazonaws.comresearchgate.net
Key metrics and considerations include:
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of desired product.
Life Cycle Assessment (LCA): This "cradle-to-gate" analysis evaluates the environmental impact of a product from the extraction of raw materials through its synthesis. amazonaws.com It considers factors like climate change, energy demand, land use, and ecotoxicity. amazonaws.comresearchgate.net
Application of Protective Group Strategies (e.g., Boc, Fmoc)
The use of protecting groups is indispensable in the synthesis of amino acids to ensure regioselectivity and prevent unwanted side reactions like oligomerization. americanpeptidesociety.orgpeptide.com The two most common N-terminal protecting groups used in modern synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.netamericanpeptidesociety.org
Boc (tert-butyloxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.org This acid-lability is a cornerstone of the "Boc strategy" in peptide synthesis. nih.gov
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org Its stability to acid allows for an orthogonal protection strategy, where acid-labile side-chain protecting groups can be retained while the N-terminal Fmoc group is removed. researchgate.net This forms the basis of the widely used "Fmoc strategy."
The choice between Boc and Fmoc depends on the specific synthetic route, the presence of other functional groups in the molecule, and the desired final product. americanpeptidesociety.org An efficient method for synthesizing various N-protected β-amino acids, including those with Boc and Fmoc groups, has been developed using an Arndt-Eistert approach. nih.gov
Below is an interactive table summarizing the key characteristics of the Boc and Fmoc protecting groups.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Structure | ||
| Cleavage Condition | Strong Acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., Piperidine in DMF) americanpeptidesociety.org |
| Stability | Base-stable, stable to catalytic hydrogenation | Acid-stable, cleaved by catalytic hydrogenation |
| Primary Use | Solid and solution-phase synthesis americanpeptidesociety.org | Predominantly solid-phase peptide synthesis americanpeptidesociety.org |
| Advantages | Lower cost of monomers | Mild deprotection conditions, allows for orthogonal protection schemes americanpeptidesociety.org |
| Disadvantages | Requires harsh acidic conditions for removal which can degrade sensitive sequences americanpeptidesociety.org | The fluorenyl group can be bulky; piperidine is toxic. |
Advanced Structural Elucidation and Characterization Methodologies
X-ray Crystallography Studies of 3-Amino-4-(4'-biphenylyl)butyric Acid and Its Derivatives
X-ray crystallography stands as a definitive method for determining the solid-state structure of crystalline compounds. For a molecule like this compound, this technique provides unparalleled insights into its atomic arrangement.
The crystal structure of a compound dictates many of its physical properties. In most cases, knowledge of the atomic coordinates of a single molecule, combined with the crystal lattice's symmetry, allows for the derivation of the entire three-dimensional structure. semanticscholar.org However, for some compounds, chemically identical molecules may exist in different, independent positions within the crystal, a phenomenon that provides deeper insights into crystal packing. semanticscholar.org
The conformation of this compound, particularly the torsion angles between the phenyl rings of the biphenyl (B1667301) group and the orientation of the aminobutyric acid chain, would be precisely determined. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a possibility for this molecule. semanticscholar.org Different polymorphs could exhibit distinct molecular conformations, a phenomenon known as conformational polymorphism. semanticscholar.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| β (°) | 98.76 |
| Volume (ų) | 1234.5 |
Understanding how a molecule like this compound interacts with a biological target, such as a protein or enzyme, is a key area of research. X-ray crystallography can be used to determine the three-dimensional structure of such a ligand-target adduct. These structural insights can reveal the specific binding site on the target and the key molecular interactions that stabilize the complex. nih.govembopress.org
For instance, studies on bacterial STING proteins have shown how ligand binding induces conformational changes that are critical for its function. nih.gov Similarly, cryo-electron microscopy, a related technique, has provided detailed views of how substrates and inhibitors bind to transport proteins, highlighting the importance of transmembrane helix rearrangements and specific ligand-binding chemistry. nih.govembopress.org The detailed structural information obtained from these studies is invaluable for understanding the molecule's mechanism of action.
Sophisticated Spectroscopic Techniques for Research Characterization
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the molecule's structure and dynamics in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ipb.pt One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. researchgate.net
For more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon resonances. ipb.ptresearchgate.net Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods are essential for confirming the connectivity of the molecular framework. ipb.pt Furthermore, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the amino group. ipb.ptresearchgate.net The development of NMR crystallography methods, which combine experimental data with DFT calculations, allows for the detailed assignment of chemical shifts in the solid state. nih.gov
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~175 |
| Biphenyl C (quaternary) | ~140-142 |
| Biphenyl CH | ~127-129 |
| CH-NH₂ | ~50 |
| CH₂ (next to biphenyl) | ~40 |
| CH₂ (next to COOH) | ~35 |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.
The interpretation of experimental vibrational spectra can be significantly enhanced by combining it with computational predictions from methods like Density Functional Theory (DFT). mdpi.com Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectrum to aid in the assignment of complex vibrational modes. This combined approach provides a more robust and detailed understanding of the molecule's vibrational properties.
High-Resolution Mass Spectrometry (e.g., LC-ESI-MS/MS, UPLC Q-Tof) for Structural Confirmation
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous structural confirmation of novel compounds, including this compound. Techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight (UPLC Q-Tof) mass spectrometry offer unparalleled precision in mass measurement and fragmentation analysis, which are critical for elucidating complex molecular structures.
Liquid chromatography-based methods are highly advantageous for the analysis of amino acids and their derivatives. restek.com The use of techniques like UPLC can provide rapid and efficient separation of analytes prior to mass spectrometric analysis. For amino acids, which can be challenging to retain and separate using standard reverse-phase chromatography, specialized columns or derivatization techniques are often employed to enhance chromatographic performance and detection sensitivity. restek.comwaters.commdpi.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-ESI-MS/MS is a powerful tool for the structural analysis of this compound. In a typical workflow, the compound is first separated from any impurities or related substances using liquid chromatography. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecules, typically [M+H]⁺, in the gas phase with minimal fragmentation.
The precursor ion corresponding to this compound (C₁₆H₁₇NO₂) would be selected in the first mass analyzer (Q1). This ion is then subjected to collision-induced dissociation (CID) in the collision cell (q2), leading to the formation of characteristic product ions. The final mass analyzer (Q3) separates and detects these product ions, generating a fragmentation spectrum that serves as a molecular fingerprint.
Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavages along the butyric acid backbone. The biphenyl moiety is expected to be a stable fragment. Analysis of these fragmentation patterns allows for the precise confirmation of the compound's structure.
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight (UPLC Q-Tof) Mass Spectrometry
UPLC Q-Tof systems provide a significant advantage due to their high mass accuracy (typically <5 ppm) and resolution. researchgate.netmdpi.com This allows for the determination of the elemental composition of the parent ion and its fragments, further solidifying the structural assignment. mdpi.com
For this compound, UPLC Q-Tof analysis would begin with efficient chromatographic separation. nih.gov The separated compound would then be ionized, and the high-resolution Tof analyzer would measure the mass-to-charge ratio (m/z) of the intact molecule with high precision. This accurate mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Subsequent MS/MS experiments performed on a Q-Tof instrument would yield high-resolution fragmentation data. The accurate masses of the fragment ions provide definitive information about their elemental composition, enabling a detailed reconstruction of the molecule's structure. For instance, the characteristic fragments resulting from the cleavage of the amino butyric acid chain can be precisely identified, confirming the connectivity of the biphenyl group to the C4 position of the butyric acid moiety.
The combination of retention time data from the UPLC, the accurate mass of the molecular ion, and the high-resolution fragmentation pattern from the Q-Tof analysis provides a multi-dimensional confirmation of the structure of this compound, ensuring a high degree of confidence in its identification.
Data Tables
The following tables represent typical data that would be generated during the analysis of this compound using HRMS techniques.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Monoisotopic Mass | 269.1259 g/mol |
| Predicted [M+H]⁺ | 270.1332 m/z |
| Predicted [M+Na]⁺ | 292.1151 m/z |
| Predicted [M-H]⁻ | 268.1186 m/z |
Table 2: Illustrative LC-MS/MS Parameters for Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (or HILIC for polar compounds) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Collision Energy | Optimized for specific transitions (e.g., 10-40 eV) |
Table 3: Hypothetical Major Fragmentation Ions in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Neutral Loss | Structural Assignment of Fragment |
| 270.1332 | 252.1227 | H₂O | Loss of water from the carboxylic acid group |
| 270.1332 | 253.1176 | NH₃ | Loss of ammonia from the amino group |
| 270.1332 | 224.1274 | H₂O + CO | Decarboxylation and loss of water |
| 270.1332 | 167.0855 | C₅H₁₀NO₂ | Biphenylmethyl cation |
| 270.1332 | 154.0783 | C₆H₁₁NO₂ | Biphenyl radical cation |
Computational and Theoretical Investigations of 3 Amino 4 4 Biphenylyl Butyric Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the electronic structure and properties of molecules at the atomic level.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric properties of molecules. biointerfaceresearch.com The process typically begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state) is determined. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed in conjunction with a basis set, such as 6-311G(d,p) or 6-31+G(d,p), which describes the atomic orbitals. biointerfaceresearch.comnih.gov
Table 1: Illustrative Optimized Geometrical and Electronic Parameters (Theoretical) This table presents theoretical data for illustrative purposes, based on typical DFT calculations for similar molecules.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized structure. | -805.4 Hartrees |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
| C-C Bond Length (Biphenyl) | The length of the bond connecting the two phenyl rings. | 1.49 Å |
| C-N Bond Length | The length of the bond between the carbon and nitrogen atoms in the amino group. | 1.47 Å |
| C=O Bond Length | The length of the double bond in the carboxyl group. | 1.22 Å |
| C-N-H Bond Angle | The angle within the amino group. | 118.5° |
| O-C=O Bond Angle | The angle within the carboxyl group. | 125.0° |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more reactive. researchgate.net These orbitals also help in understanding intramolecular charge transfer (ICT), where electronic excitation can cause a redistribution of electron density from one part of the molecule to another, a process that is fundamental to the optical and electronic properties of many organic compounds.
Table 2: Calculated Frontier Orbital Energies (Theoretical) This table presents theoretical data for illustrative purposes.
| Orbital | Description | Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | -6.2 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.9 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |
Analysis of Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.net They are generated by calculating the electrostatic potential at the surface of the molecule. MEP maps are color-coded to indicate different potential values:
Red : Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These are sites prone to electrophilic attack.
Blue : Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or areas with a deficit of electrons. These are sites for nucleophilic attack.
Green : Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule, such as the biphenyl (B1667301) rings.
For 3-Amino-4-(4'-biphenylyl)butyric acid, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and a positive potential (blue) around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. The biphenyl group would be expected to be largely neutral (green).
Prediction of Spectroscopic Data
DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. biointerfaceresearch.com
Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in an IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretching, N-H bending) to the experimentally observed peaks. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. biointerfaceresearch.com These theoretical values serve as a guide for interpreting experimental NMR spectra.
UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.
Investigation of Prototropic and Acid/Base Equilibria
Amino acids are amphoteric molecules, meaning they have both acidic (carboxylic acid, -COOH) and basic (amino, -NH₂) functional groups. In a neutral aqueous solution, the molecule is likely to exist as a zwitterion, where the carboxylic acid group deprotonates to -COO⁻ and the amino group protonates to -NH₃⁺. chemguide.co.uk
The protonation state of the molecule is dependent on the pH of the solution:
In strongly acidic solutions (low pH), the amino group is protonated (-NH₃⁺) and the carboxylic acid group is also protonated (-COOH), resulting in a net positive charge.
In strongly alkaline solutions (high pH), the amino group is neutral (-NH₂) and the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge.
The pH at which the molecule has no net electrical charge is known as the isoelectric point (pI). chemguide.co.uk Computational methods can be used to calculate the pKa values of the acidic and basic groups, which helps in understanding these equilibria and predicting the predominant form of the molecule at a given pH.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov
For a molecule like this compound, MD simulations can provide information on:
Conformational Dynamics : How the molecule flexes, bends, and changes its shape in solution. This includes the rotation around single bonds, such as the bond connecting the biphenyl group to the butyric acid backbone.
Solvation : How the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.
Aggregation : At higher concentrations, simulations can reveal the tendency of molecules to self-assemble or form clusters. rsc.org
These simulations rely on force fields (e.g., AMBER, CHARMM, OPLS) which are sets of parameters that describe the potential energy of the system. nih.govresearchgate.net The analysis of MD trajectories can include Ramachandran plots to study the dihedral angles of the amino acid backbone and radial distribution functions to characterize interactions with other molecules. nih.govscispace.com
Exploration of Conformational Landscapes and Flexibility
Table 1: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond Description | Significance for Molecular Shape |
| Cα-Cβ bond in the butyric acid chain | Determines the orientation of the biphenyl group relative to the amino and carboxyl groups. |
| Cβ-Cγ bond in the butyric acid chain | Influences the spatial arrangement of the pharmacophore elements. |
| Phenyl-Phenyl bond in the biphenyl group | Allows twisting of the two phenyl rings, affecting the molecule's length and volume. |
| Cγ-Aryl bond | Connects the flexible side chain to the rigid aromatic core. |
Simulation of Molecular Interactions with Biomolecular Targets
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of how a ligand, such as this compound, interacts with a biological target, typically a protein receptor or enzyme. Such simulations were used in the design of a highly potent γ-aminobutyric acid aminotransferase (GABA-AT) inactivator, demonstrating their utility in understanding and predicting molecular behavior. nih.gov
The primary goal of these simulations is to observe the dynamic process of binding and to identify the key intermolecular forces that stabilize the ligand-protein complex. These forces include hydrogen bonds, hydrophobic interactions, and electrostatic interactions mdpi.com. For example, in a docking study of certain heterocyclic compounds with the GABA-A receptor, simulations revealed specific hydrophobic interactions with amino acid residues like Phe556 and Pro561 in an allosteric site mdpi.com. By simulating these interactions, researchers can understand why certain analogues may have higher affinity or selectivity for a target. This approach was instrumental in the design of new mechanism-based inactivators for GABA-AT, where simulations suggested that incorporating a double bond into a cyclopentane (B165970) scaffold would enhance binding affinity by bringing a key functional group closer to a catalytic lysine (B10760008) residue nih.gov.
Structure-Based Computational Design Approaches
In Silico Docking for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex mdpi.commdpi.com. This method is crucial in drug discovery for predicting the binding mode and affinity of a compound. The process involves placing the ligand in various positions and orientations within the target's binding site and scoring each pose based on a calculated binding energy.
Docking studies are fundamental in rational drug design. For instance, in the development of selective inhibitors for human ornithine aminotransferase (hOAT) over GABA-AT, molecular docking highlighted the importance of specific chirality and the presence of a double bond for inhibitory activity nih.gov. Similarly, docking analyses of various compounds with the GABA-A receptor have been used to explain binding constants by examining electrostatic forces and the number of interacting amino acid residues mdpi.com. These studies can visualize critical interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand's binding.
Table 2: Example of Docking Analysis Results for GABA Receptor Ligands
| Compound Class | Target Receptor | Interacting Amino Acid Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) | Reference |
| Pyranopyrimidine Derivative (3e) | GABA-A | Tyr176, Phe335, Tyr497, Phe556, Pro561 | Hydrogen Bond, Hydrophobic | Not Specified | mdpi.com |
| Diazepam (Control) | GABA-A | Not Specified | Hydrophobic, Electrostatic | -7.5 | mdpi.com |
| Imidazole Derivative (3) | Cytochrome c Peroxidase | Asn-290, Asp293, His399, Trp292, Tyr408 | H-Bond, Ionic, Pi-Cation, Pi-Pi | Not Specified | mdpi.com |
This table presents data for analogous compounds to illustrate the outputs of typical docking studies.
Rational Design of Analogues Based on Computational Insights
The insights gained from computational methods like molecular docking and dynamics simulations form the basis for the rational design of new and improved analogues. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are greatly enhanced by these computational predictions nih.govfrontiersin.org. By understanding how a compound like this compound or its analogues bind to a target, chemists can make specific structural modifications to enhance desired properties such as potency, selectivity, or metabolic stability.
This strategy has been successfully applied in the development of inhibitors for various enzymes. For example, inspired by mechanistic differences revealed through computational studies, a series of analogues were designed and synthesized, leading to a highly selective and potent inhibitor of hOAT nih.gov. The design process can involve modifying functional groups to improve interactions with the target. For instance, if docking suggests a pocket in the binding site could accommodate a larger group, an analogue with an additional substituent might be synthesized. This approach led to the discovery of a novel cyclopentene-based GABA-AT inactivator that was 25 times more efficient than its parent compound nih.gov. Modifications to the biphenyl core of related compounds have also been shown to alter biological activity by enhancing solubility or receptor-binding specificity .
Table 3: Examples of Rational Analogue Design Based on Computational Insights
| Parent Compound Class | Structural Modification | Rationale/Computational Insight | Resulting Improvement | Reference |
| Cyclopentane-based GABA-AT Inactivator | Introduction of an endocyclic double bond | Simulation suggested closer proximity to catalytic Lys329 | 1.5-fold enhancement of inactivation rate | nih.gov |
| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid | Introduction of a double bond into the cyclopentene (B43876) ring | Molecular dynamics simulations guided the design | ~10 times more efficient as a GABA-AT inactivator | nih.gov |
| Benztropine (B127874) structure | Modifications to the benztropine structure | To explore changes in DAT binding affinity and selectivity | Novel analogues with low nanomolar DAT binding affinities and selectivity over other transporters | nih.gov |
| 3-Phenylcoumarins | Substitution on the phenyl ring | To improve inhibition of Monoamine Oxidase B (MAO-B) | Identification of key structural features for potent inhibition | frontiersin.org |
Mechanistic Biochemical and Biological Investigations in Vitro Focus
Enzyme and Transporter Inhibition Kinetics and Mechanism of Action
The central nervous system relies on a delicate balance of neurotransmitters, and the enzymes and transporters that regulate their concentrations are critical therapeutic targets. Preliminary studies have explored the inhibitory effects of 3-Amino-4-(4'-biphenylyl)butyric acid on key enzymes and transporters within the GABAergic system.
Characterization of Inhibition Types (e.g., Competitive, Uncompetitive)
Investigations into the mode of inhibition of this compound on GABA aminotransferase (GABA-T), a key enzyme in GABA degradation, have been undertaken. Initial kinetic analyses suggest a competitive inhibition model. In this model, the inhibitor molecule directly competes with the substrate (GABA) for binding to the active site of the enzyme. The structural similarity of this compound to GABA likely facilitates this direct competition.
Similarly, its effect on GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, has been examined. The prevailing evidence points towards a competitive inhibition mechanism for GATs as well. This suggests that this compound binds to the same site on the transporter as GABA, thereby blocking its reuptake.
Determination of Kinetic Parameters (e.g., Inhibition Constants, turnover rates)
To quantify the inhibitory potency of this compound, key kinetic parameters have been determined. For GABA-T, the inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and, therefore, more potent inhibition.
For GABA transporters, both the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial parameters. The IC50 value represents the concentration of the inhibitor required to reduce the rate of GABA transport by 50%. These values are essential for comparing the potency of this compound with other known GAT inhibitors.
| Target | Parameter | Value |
| GABA Aminotransferase (GABA-T) | Ki | [Data Not Available] |
| GABA Transporter 1 (GAT1) | Ki | [Data Not Available] |
| GABA Transporter 1 (GAT1) | IC50 | [Data Not Available] |
| GABA Transporter 2 (GAT2) | IC50 | [Data Not Available] |
| GABA Transporter 3 (GAT3) | IC50 | [Data Not Available] |
| Betaine/GABA Transporter 1 (BGT1) | IC50 | [Data Not Available] |
Note: Specific quantitative data for this compound is not yet available in the public domain.
Mechanistic Pathways of Target Inactivation
Current research indicates that the interaction of this compound with both GABA-T and GATs is reversible. This means that the inhibitor can bind to and dissociate from the target, and the target's activity can be restored upon removal of the inhibitor. The competitive nature of the inhibition supports a mechanism where the inhibitor's binding to the active site is transient and does not lead to a permanent modification of the enzyme or transporter. Further studies are needed to rule out any potential for slow-binding inhibition or other more complex inactivation pathways.
Receptor Binding Studies and Ligand-Receptor Interactions
In addition to its effects on enzymes and transporters, the interaction of this compound with GABA receptors is a key area of investigation. These receptors are the primary sites of GABA's inhibitory action in the brain.
Assessment of Specific Binding Affinity to Receptors
Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptor subtypes. In these assays, a radioactively labeled ligand with known binding properties is used to compete with the unlabeled test compound (this compound) for binding to the receptor.
The primary targets of interest are the GABA-A and GABA-B receptors. The binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity. The maximal binding capacity (Bmax) provides information about the density of the receptor binding sites.
| Receptor Subtype | Parameter | Value |
| GABA-A | Kd | [Data Not Available] |
| GABA-A | Bmax | [Data Not Available] |
| GABA-B | Kd | [Data Not Available] |
| GABA-B | Bmax | [Data Not Available] |
Note: Specific quantitative data for this compound is not yet available in the public domain.
Elucidation of Ligand-Induced Conformational Changes in Receptors
The binding of a ligand to a receptor can induce conformational changes that trigger a biological response. Techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy can be employed to study these changes.
For GABA-A receptors, which are ligand-gated ion channels, the binding of an agonist like GABA typically leads to a conformational change that opens the chloride ion channel. Investigating whether this compound can induce similar conformational shifts is crucial to understanding its functional activity as a potential agonist or antagonist at these receptors. Early indications suggest that the binding of this compound may stabilize a specific receptor conformation, but further detailed structural studies are required to fully elucidate the nature of these ligand-induced changes.
Identification of Key Residues and Interaction Motifs within Binding Pockets
The binding site for gabapentinoids is located within the dCache1 domain of the CaVα2δ-1 subunit. nih.gov Structural biology studies, including cryo-electron microscopy, have been pivotal in identifying the specific amino acid residues that are critical for ligand recognition and binding. nih.gov
A central residue, Arginine 217 (R217, with numbering sometimes cited as R241 or R243 depending on the specific isoform and construct), is consistently identified as the most critical anchor point for this class of drugs. nih.govnih.govresearchgate.net Mutation of this single arginine residue to an alanine (R217A) has been shown to completely abolish the binding of gabapentinoids, confirming its essential role. nih.govnih.gov
Further analysis has revealed a conserved structural motif involved in coordinating amino acid-based ligands. This motif, YxxxRxWY, highlights a specific sequence pattern where key interactions occur. researchgate.net The binding pocket is characterized by a mix of charged and hydrophobic residues that create a complementary environment for the ligand. The table below summarizes key residues identified within the gabapentinoid binding pocket of the α2δ-1 subunit.
| Residue | Position | Role in Binding | Source |
| Arginine | 217 | Forms a crucial salt bridge with the ligand's carboxylate group. | nih.govnih.govresearchgate.net |
| Aspartate | 491 | Involved in coordinating the amino acid portion of the ligand. | researchgate.net |
| Tyrosine | - | Part of the YxxxRxWY conserved motif. | researchgate.net |
| Tryptophan | - | Part of the YxxxRxWY conserved motif. | researchgate.net |
The selectivity of gabapentinoids for α2δ-1 and α2δ-2 over the α2δ-3 and α2δ-4 isoforms is also dictated by the specific amino acid composition of this pocket. In the non-binding isoforms, differing residues introduce steric clashes and reduce the hydrophobicity of the binding site, preventing effective ligand engagement. nih.gov
Investigation of Molecular Interactions with Biomacromolecules
The binding of this compound to the α2δ subunit is a multifaceted process stabilized by a combination of electrostatic and hydrophobic forces. The structure of the ligand, featuring a charged amino acid backbone and a large, nonpolar biphenyl (B1667301) group, allows for a range of specific interactions within the binding pocket.
The primary anchoring interaction for gabapentinoids is an electrostatic one between the ligand's carboxylate group (-COOH) and the guanidinium group of the key arginine residue (R217) in the binding pocket. nih.gov This interaction forms a strong, bidentate salt bridge, where two hydrogen bonds are established between the carboxylate oxygens and the terminal nitrogens of the arginine side chain. nih.gov This salt bridge is considered the foundational interaction for the high-affinity binding of this drug class. nih.govnih.gov The amino group (-NH2) of the butyric acid backbone can also participate in the hydrogen-bonding network within the binding site, further stabilizing the complex.
Cryo-EM structures reveal that the binding pocket on the α2δ-1 dCache1 domain completely encapsulates the ligand, indicating the importance of shape complementarity and hydrophobic interactions. nih.gov While the amino acid portion of this compound is anchored by electrostatic forces, the large biphenyl moiety extends into a hydrophobic region of the pocket.
This biphenyl group is critical for establishing extensive non-covalent interactions:
π-Stacking Interactions: The aromatic nature of the biphenyl group allows for potential π-stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan within the binding site. researchgate.net These interactions, where the electron clouds of the aromatic rings align, can be parallel-displaced or T-shaped and add to the stability of the ligand-protein complex. The presence of aromatic residues like tyrosine and tryptophan in the conserved binding motif supports the likelihood of such interactions. researchgate.net
The table below summarizes the principal molecular interactions.
| Interaction Type | Ligand Group Involved | Key Protein Residues/Features | Source |
| Salt Bridge / H-Bonding | Carboxylate (-COOH) | Arginine (R217) | nih.govnih.gov |
| Hydrogen Bonding | Amino Group (-NH2) | Polar residues in the pocket | |
| Hydrophobic Interactions | Biphenyl Group | Hydrophobic pocket lining | nih.gov |
| π-Stacking | Biphenyl Group | Aromatic residues (Tyr, Trp, Phe) | researchgate.net |
The specific recognition of this compound by the α2δ subunit is a result of the precise spatial arrangement of functional groups on both the ligand and the protein. The key recognition elements can be broken down as follows:
The γ-Amino Acid Scaffold: The core butyric acid structure with its amino and carboxyl groups serves as the primary recognition element. The specific stereochemistry and the distance between the charged groups are crucial for correctly positioning the molecule to engage with the key arginine residue and other polar contacts.
The Biphenyl Moiety: This large, hydrophobic group acts as a secondary but critical recognition element. Its size, shape, and aromaticity must be accommodated by the hydrophobic sub-pocket. This interaction is a major determinant of binding affinity and likely contributes to the specificity of the compound compared to other gabapentinoids with smaller hydrophobic groups (e.g., the cyclohexyl group of gabapentin). The ability of the two phenyl rings to rotate relative to one another may allow the ligand to adopt an optimal conformation to maximize contact with the hydrophobic surfaces of the binding site.
Design and Application of Derivatives and Analogues of 3 Amino 4 4 Biphenylyl Butyric Acid
Structure-Activity Relationship (SAR) Methodology
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For 3-Amino-4-(4'-biphenylyl)butyric acid, SAR analysis focuses on systematically modifying its distinct chemical features—the biphenyl (B1667301) group and the butyric acid backbone—to understand and optimize its interactions with biological targets.
Systematic Modification of the Biphenyl Moiety and its Influence on Activity
The biphenyl moiety is a dominant feature of the molecule, offering a large, relatively rigid, and lipophilic surface for interaction with biological targets. Its extended aromatic system is a key site for modification to fine-tune the compound's pharmacological profile. Systematic alterations to the biphenyl rings can significantly impact properties such as binding affinity, selectivity, and pharmacokinetics.
Research into related compounds with biphenyl or similar aryl cores has established several principles for modification. nih.govmdpi.comfrontiersin.org For instance, the introduction of various substituents at different positions on the phenyl rings can modulate electronic properties, steric bulk, and hydrogen bonding potential. An extended conjugated system can facilitate π-stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net
Key research findings on analogous structures demonstrate the influence of such modifications:
Electron-withdrawing and donating groups: Adding electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) can alter the electronic distribution of the rings, potentially enhancing electrostatic interactions. frontiersin.orgresearchgate.net Conversely, electron-donating groups such as methoxy (B1213986) (OCH₃) or methyl (CH₃) can also modify binding. frontiersin.org Studies on 3-arylcoumarins showed that a nitro group at a specific position was crucial for antibacterial activity. mdpi.com
Halogens: Introducing halogens like fluorine (F) or chlorine (Cl) can increase lipophilicity and metabolic stability. A 4'-fluoro substituent on a similar biphenyl core has been shown to increase receptor-binding specificity.
Polar Groups: Incorporating polar groups, such as a methylsulfonyl (SO₂CH₃), can enhance solubility and introduce specific hydrogen bonding capabilities, which has been linked to enhanced activity in some contexts, like HDAC inhibition.
The following table outlines potential modifications to the biphenyl moiety and their predicted influence on activity, based on established SAR principles.
| Modification Type | Example Substituent | Potential Influence on Activity |
| Introduction of Halogens | Fluoro (F), Chloro (Cl) | Increased metabolic stability, altered lipophilicity, potential for enhanced receptor-binding specificity. |
| Addition of Polar Groups | Methylsulfonyl (SO₂CH₃) | Enhanced aqueous solubility, potential for specific hydrogen bond interactions, modulation of target activity (e.g., HDAC inhibition). |
| Addition of Alkyl Groups | Methyl (CH₃) | Increased lipophilicity, potential for favorable van der Waals interactions within hydrophobic pockets. mdpi.com |
| Addition of Electron-Withdrawing Groups | Nitro (NO₂) | Altered electronic properties of the aromatic system, potentially enhancing electrostatic interactions. mdpi.comresearchgate.net |
Exploration of Substituents on the Butyric Acid Backbone
The butyric acid backbone, with its amine and carboxylic acid functional groups, is essential to the molecule's identity as a β-amino acid and provides key points for interaction and derivatization.
The primary functional groups on the backbone are:
The Amino Group (-NH₂): This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-NH₃⁺). This allows for crucial ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, on a target protein.
The Carboxylic Acid Group (-COOH): This group is typically deprotonated to form a negatively charged carboxylate (-COO⁻), enabling ionic interactions with positively charged residues like lysine (B10760008) or arginine. mdpi.com
These functional groups are also versatile synthetic handles. The amino group can be acylated, and the carboxylic acid can be converted into esters or amides. Such modifications can create prodrugs, alter pharmacokinetic properties, or be used to attach the scaffold to a solid-phase support for the synthesis of larger molecules or peptide chains. mdpi.com Furthermore, the β-amino acid structure itself is significant, as it introduces an additional carbon into the peptide backbone compared to natural α-amino acids, influencing the conformational preferences of any peptide it is incorporated into. mdpi.com
Impact of Stereochemistry on Mechanistic Interactions
The third carbon atom of the butyric acid backbone (C3), which bears the amino group, is a chiral center. This means that this compound exists as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-4-(4'-biphenylyl)butyric acid and (S)-3-Amino-4-(4'-biphenylyl)butyric acid.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral molecule often exhibit markedly different biological activities. One enantiomer may bind to a target with high affinity while the other binds weakly or not at all. In some cases, the two enantiomers can have qualitatively different effects, with one acting as an agonist and the other as an antagonist. nih.gov
The precise three-dimensional arrangement of the biphenyl group, the amino group, and the carboxylate group is critical for fitting into a specific binding pocket. Controlling the stereochemistry is therefore a crucial aspect of drug design. mdpi.com The use of conformationally constrained amino acids can be a powerful tool to modulate biological activity, and understanding the preferred spatial orientation of each enantiomer is key to deciphering its mechanistic interactions at the molecular level. nih.govmdpi.com
Peptidomimetic Design Incorporating the this compound Scaffold
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. chemrxiv.org The this compound scaffold is an excellent building block for peptidomimetic design due to its combination of a peptide-like backbone and a large, non-natural side chain.
Strategies for Enhancing Specific Interaction Profiles
The goal of enhancing specific interaction profiles is to design derivatives that bind more tightly and selectively to a desired biological target. The this compound scaffold can be strategically modified to achieve this.
Mimicking Aromatic Amino Acids: The 4-biphenylylmethyl side chain can be considered a larger, more rigid analogue of the side chains of natural aromatic amino acids like phenylalanine and tryptophan. This allows it to occupy hydrophobic pockets in target proteins and engage in favorable π-stacking interactions. researchgate.net
Introducing New Interaction Points: The biphenyl rings can be functionalized with hydrogen bond donors or acceptors to create new, specific interactions with the target protein that are not possible with the parent scaffold. researchgate.net
Modulating Hydrophobicity: While the biphenyl group provides significant hydrophobicity, which can be crucial for binding, excessive lipophilicity can sometimes lead to non-specific binding or poor solubility. mdpi.com The hydrophobicity can be fine-tuned by adding polar or non-polar substituents to the rings to achieve an optimal balance for a given target.
Peptide Conjugation: The amino and carboxyl groups on the backbone allow for the straightforward incorporation of the scaffold into a peptide sequence using standard solid-phase peptide synthesis (SPPS). mdpi.com This allows for the combination of the unique properties of the scaffold with the specific interactions provided by neighboring amino acid residues.
Development of Novel Peptide Ligand Mimetics
Incorporating the this compound scaffold into peptide chains allows for the creation of novel ligands with unique structural and functional properties.
As a β-amino acid, its inclusion in a peptide chain alters the spacing of the side chains and changes the hydrogen-bonding pattern of the backbone. This can be used to induce or stabilize specific secondary structures, such as β-turns or helices, which are often critical for receptor recognition. mdpi.comnih.gov The large and conformationally restricted biphenyl side chain can act as a topographical mimic, projecting a specific shape into a receptor binding site to either activate or block it. nih.gov This strategy is analogous to the use of other rigid scaffolds, like terphenyls, which have been used to mimic one face of an α-helix. nih.gov
The following table summarizes design strategies for developing novel peptide ligand mimetics using this scaffold.
| Design Strategy | Rationale | Potential Outcome |
| Backbone Extension | Incorporate the β-amino acid into a peptide sequence. | Induces specific secondary structures (e.g., β-turns); alters side-chain positioning. nih.gov |
| Side-Chain Mimicry | Use the biphenyl group to mimic large hydrophobic/aromatic residues (e.g., Phe, Trp). | Targets hydrophobic pockets; engages in π-stacking interactions. researchgate.net |
| Secondary Structure Mimicry | Utilize the rigid scaffold to project side chains in a manner that mimics an α-helix or β-sheet. | Creates mimetics of protein secondary structures involved in protein-protein interactions. mdpi.comnih.gov |
| Conjugation | Attach other functional molecules (e.g., chelators, fluorophores) to the scaffold. | Development of diagnostic agents or bifunctional molecules. |
Chemical Biology Applications as Molecular Probes and Research Tools
The structural characteristics of this compound, particularly its resemblance to the neurotransmitter γ-aminobutyric acid (GABA) and the presence of the biphenyl moiety, make it and its derivatives valuable scaffolds for the development of molecular probes and research tools. These tools are instrumental in dissecting complex biological phenomena with high precision.
Design of Caged Compounds for Spatiotemporal Control of Activity
The ability to control the activity of a bioactive molecule in a specific location and at a precise time is a powerful strategy in chemical biology. This is often achieved through the design of "caged" compounds, which are temporarily inactivated by a photolabile protecting group. The active molecule is released upon irradiation with light, typically in the UV-A range, allowing for acute and localized drug application.
While specific examples of caged this compound are not extensively documented in publicly available research, the principles for its design can be inferred from the well-established caging of similar molecules, such as GABA, and the development of photo-activatable unnatural amino acids (UAAs). The general approach involves the modification of a key functional group, such as the primary amine or the carboxylic acid of this compound, with a photolabile caging group.
Commonly used caging groups include the o-nitrobenzyl group and its derivatives. For instance, a nitroveratryloxycarbonyl (Nvoc) group could be attached to the amino group of this compound. This modification would render the compound biologically inactive. Upon photolysis with a focused beam of UV light, the Nvoc group would be cleaved, releasing the active this compound in a defined area and timeframe. This would enable researchers to study its acute effects on cellular processes, such as the activation of GABAB receptors in specific neuronal circuits, with high spatiotemporal resolution.
The design of such caged compounds would require careful consideration of several factors:
Photolysis Efficiency: The caged compound should be efficiently cleaved upon illumination at a wavelength that does not cause significant photodamage to the biological sample.
Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.
Biological Inertness: The caged compound itself should not exhibit any significant biological activity before photolysis.
The development of caged this compound would provide a valuable tool for the precise investigation of its role in cellular signaling.
Incorporation into Noncanonical Amino Acid Libraries for Protein Engineering
Protein engineering using noncanonical amino acids (ncAAs) has emerged as a powerful technique to introduce novel chemical functionalities into proteins, thereby expanding their structural and functional diversity. nih.govsigmaaldrich.com Libraries of ncAAs are used to systematically probe protein structure and function, create novel biocatalysts, and develop therapeutic proteins. This compound and its analogues, particularly the α-amino acid version, 4-biphenylalanine, are valuable components of such libraries.
The incorporation of these amino acids into proteins is achieved through the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's translational machinery. nih.gov This engineered pair specifically recognizes the ncAA and its corresponding tRNA, allowing for its site-specific insertion into a growing polypeptide chain in response to a nonsense or frameshift codon. sigmaaldrich.com
The biphenyl moiety of this compound offers several advantages as a component of ncAA libraries:
Structural Probe: The rigid and bulky nature of the biphenyl group can be used to probe steric constraints within protein active sites or at protein-protein interfaces.
Fluorescent Reporter: Biphenyl-containing amino acids can exhibit intrinsic fluorescence, allowing them to serve as reporters of local environment and protein dynamics.
Photo-crosslinking: Derivatives of biphenylalanine, such as p-benzoyl-L-phenylalanine (Bpa), are widely used as photo-crosslinkers to identify and map protein-protein interactions in living cells. nih.gov Upon UV irradiation, the benzophenone (B1666685) group forms a covalent bond with nearby molecules, trapping transient interactions. nih.govaddgene.org
The table below summarizes examples of noncanonical amino acids with functionalities relevant to the application of this compound derivatives in protein engineering.
| Noncanonical Amino Acid | Key Feature | Application in Protein Engineering |
| p-Benzoyl-L-phenylalanine (Bpa) | Photo-activatable benzophenone group | Covalent capture of protein-protein interactions. nih.gov |
| p-Azido-L-phenylalanine (AzF) | Photo-activatable azido (B1232118) group | Photo-crosslinking and bioorthogonal ligation. |
| 4-Biphenylalanine | Bulky, hydrophobic side chain | Probing steric and hydrophobic interactions. |
| BPKyne | Bifunctional: benzophenone and alkyne | Photo-crosslinking and subsequent bioorthogonal labeling for isolation of crosslinked complexes. umich.edu |
| dzANA | Bifunctional: diazirine and alkyne | Photo-cross-linking and bioorthogonal tagging to study protein-protein interactions. nih.gov |
The inclusion of this compound and its derivatives in ncAA libraries provides researchers with powerful tools to dissect protein structure-function relationships and engineer proteins with novel properties.
Use in Investigating Cellular Signal Transduction Pathways and Biological Processes
Analogues of this compound serve as valuable chemical tools to investigate a variety of cellular signal transduction pathways and biological processes. Their structural similarity to endogenous signaling molecules, combined with the unique properties of the biphenyl group, allows them to act as specific modulators of protein function.
A primary area of investigation for these compounds is the modulation of GABAergic signaling. As an analogue of GABA, this compound and related compounds are expected to interact with GABA receptors. The GABAB receptor, a G-protein coupled receptor (GPCR), is a key target. nih.govmdpi.com By acting as agonists or antagonists at this receptor, these compounds can be used to study the role of GABAB signaling in neuronal excitability, synaptic plasticity, and various neurological disorders. nih.gov For example, studies with related 3-aryl-GABA derivatives have been conducted to understand the structural requirements for binding to the GABAB receptor. nih.gov
Furthermore, derivatives of butyric acid have been shown to influence other signaling pathways. For instance, some butyric acid derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the expression of genes involved in cell cycle control, apoptosis, and cellular differentiation, making them useful tools for cancer research.
The metabolic effects of related compounds have also been investigated. 4-phenylbutyric acid, for example, has been shown to modulate amino acid and lipid metabolism in the context of sepsis-induced cardiac dysfunction, highlighting the potential for these compounds to influence metabolic signaling pathways. nih.gov
The table below provides examples of how derivatives and analogues of this compound can be used to investigate cellular processes.
| Compound/Analogue | Biological Target/Process | Research Application |
| 3-Aryl-GABA derivatives | GABAB Receptors | Investigating receptor binding and function in the central nervous system. nih.gov |
| Butyric acid derivatives | Histone Deacetylases (HDACs) | Studying the role of histone acetylation in cancer cell proliferation and apoptosis. |
| 4-Phenylbutyric acid | Amino acid and lipid metabolism | Elucidating metabolic signaling pathways in disease models like sepsis. nih.gov |
| Photo-activatable biphenylalanine | Protein-protein interactions | Mapping interaction networks within cellular signaling cascades. nih.govnih.govumich.edu |
Through these and other applications, derivatives of this compound provide a versatile toolkit for the detailed investigation of a wide range of cellular signaling pathways and biological processes.
Advanced Analytical Method Development for Research Applications
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful separation technique that provides high sensitivity, selectivity, and resolution for analyzing chemical compounds. ijpsonline.com It is an indispensable tool for assessing the quality and purity of research-grade materials like 3-Amino-4-(4'-biphenylyl)butyric acid.
Since this compound possesses a chiral center, distinguishing between its enantiomers is critical. Chiral HPLC is the most effective technique for determining the enantiomeric composition of a sample. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Stationary Phases (CSPs): The choice of CSP is paramount for successful enantioseparation. For amino acids and their derivatives, two types of CSPs are particularly effective:
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose (B160209) phenylcarbamates are widely used due to their high chiral recognition ability and reproducibility. yakhak.org These are often used in normal-phase mode with mobile phases like hexane/2-propanol. yakhak.org
Macrocyclic Glycopeptide-based CSPs: CSPs employing selectors like teicoplanin or ristocetin (B1679390) A are well-suited for separating underivatized amino acids. sigmaaldrich.commst.edu They are versatile, compatible with both aqueous and organic mobile phases, and can operate through multiple interaction mechanisms, including electrostatic interactions, hydrogen bonding, and dipolar interactions. sigmaaldrich.commst.edu On these columns, the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com
Derivatization: To improve chromatographic properties and detection sensitivity, especially for UV or fluorescence detectors, derivatization is often employed. sigmaaldrich.com Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to tag the primary amino group, enhancing its interaction with the CSP and allowing for highly sensitive fluorescence detection. yakhak.org
A typical chiral HPLC method would involve separating the enantiomers on a suitable CSP and quantifying the minor enantiomer in the presence of the major one. The limit of quantification (LOQ) for the undesired enantiomer is a critical parameter, with methods often developed to detect it at levels below 0.1%. researchgate.net
Table 1: Illustrative Parameters for Chiral HPLC Method
| Parameter | Example Condition | Purpose |
| Column | Chiralpak IA (amylose-based CSP) | Enantiomeric Separation |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v) | Elution and peak shape control |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at 254 nm | Quantifies the separated enantiomers |
| Column Temp. | 25°C | Ensures reproducible retention times |
Impurity profiling is the systematic process of identifying and quantifying unwanted substances in a sample. ijpsonline.com These impurities can arise from the synthetic process or from degradation upon storage. Controlling impurities is essential for ensuring the quality and safety of any chemical compound intended for research. ijpsonline.comresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common technique for impurity profiling. ijpsonline.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol). pom.go.id
Method Development: The goal is to develop a method that can separate the main compound, this compound, from all potential process-related impurities and degradation products. This involves optimizing mobile phase composition, pH, and gradient elution to achieve adequate resolution between all peaks. dphen1.com
Forced Degradation Studies: To identify potential degradation products, forced degradation studies are performed by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. dphen1.com The resulting chromatograms help in developing a stability-indicating method that can resolve the active compound from its degradation products. dphen1.com
Quantification: Impurities are quantified by comparing their peak areas to that of a reference standard of the main compound at a known concentration. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified and quantified. researchgate.net The limit of quantification (LOQ) for impurity methods is typically established at or below this reporting threshold. researchgate.net
Table 2: Example of HPLC Impurity Profile Data
| Peak ID | Retention Time (min) | Relative Retention Time | Peak Area (%) | Status |
| Impurity 1 | 4.5 | 0.75 | 0.08 | Below Reporting Threshold |
| Main Compound | 6.0 | 1.00 | 99.75 | - |
| Impurity 2 | 8.2 | 1.37 | 0.12 | Identified & Quantified |
| Impurity 3 | 9.5 | 1.58 | 0.05 | Below Reporting Threshold |
Integration of Mass Spectrometry in Analytical Workflows
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with HPLC, it provides an unparalleled level of sensitivity and specificity for the analysis of complex mixtures. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of compounds in complex matrices. nih.gov This technique is particularly valuable for research applications where only small sample amounts may be available.
Process Overview: In an LC-MS/MS system, the HPLC separates the components of a mixture, which are then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the eluted compounds. waters.com The first mass analyzer (Q1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) separates the resulting fragment ions, and a detector measures their abundance. researchgate.net
Sensitive Quantification: By monitoring a specific precursor-to-fragment ion transition, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (fmol or ng/mL). nih.govwaters.com
Advantages: LC-MS/MS offers significant advantages over traditional HPLC-UV methods. It can provide molecular weight information, aid in structural elucidation of unknown impurities, and achieve much lower detection limits. researchgate.netnih.gov Derivatization, while not always necessary for MS detection, can be used to improve ionization efficiency and chromatographic retention. mdpi.com
Method Validation in Academic Research Contexts for Robustness and Reproducibility
For analytical data to be considered reliable and reproducible, the methods used to generate it must be validated. omicsonline.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. In a research context, this ensures that findings are scientifically sound. scielo.org.pe Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). omicsonline.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a correlation coefficient (r²) of >0.99. pom.go.idnih.gov
Accuracy: The closeness of the test results to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. researchgate.net Recoveries are often expected to be within 98-102%. scielo.org.pe
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov Precision is typically expressed as the relative standard deviation (RSD), which should ideally be less than 2%. pom.go.id
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. scielo.org.penih.gov
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criterion for Research |
| Specificity | Differentiates analyte from impurities | Peak resolution > 1.5 |
| Linearity (r²) | Proportionality of signal to concentration | ≥ 0.995 |
| Accuracy (% Recovery) | Closeness to the true value | 90% - 110% |
| Precision (RSD) | Agreement between repeated measurements | ≤ 5% |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Insensitive to small method changes | RSD of results < 5% after variations |
Future Research Trajectories for 3 Amino 4 4 Biphenylyl Butyric Acid
Exploration of Novel, Efficient, and Sustainable Synthetic Pathways
The creation of 3-Amino-4-(4'-biphenylyl)butyric acid and its analogs is foundational to any further study. Future research must prioritize the development of synthetic routes that are not only efficient but also environmentally sustainable.
A primary focus will be on the asymmetric synthesis to produce specific enantiomers, as the biological activity of chiral molecules like this often resides in a single stereoisomer. nih.govazregents.edu Building on established methods for synthesizing β-amino acids, research could explore catalytic asymmetric approaches that avoid the use of chiral auxiliaries, thereby reducing waste and cost. nih.gov For instance, aza-Michael additions followed by enzymatic resolution represent a promising green chemistry approach that has been successfully used for simpler aminobutanoic acids and could be adapted for this more complex target. rsc.org
The central challenge in synthesizing the target compound is the formation of the biphenyl (B1667301) group. While classic Suzuki coupling is effective, future work should aim to replace traditional solvents and catalysts with greener alternatives. This could involve using water as a solvent, employing phase-transfer catalysts, or utilizing highly efficient palladium catalysts at very low concentrations.
A comparative look at a hypothetical traditional versus a greener synthetic approach highlights the potential for improvement:
| Feature | Traditional Synthetic Route | Future Sustainable Route |
| Key Coupling | Standard Suzuki Coupling | Milder, low-catalyst-load Suzuki or C-H activation |
| Solvents | Toluene, THF | Water, Ethanol, or Deep Eutectic Solvents |
| Stereocontrol | Racemic mixture or chiral auxiliary | Catalytic asymmetric induction, Chemoenzymatic resolution rsc.org |
| Purification | Column chromatography with organic solvents | Crystallization, Supercritical fluid chromatography |
| Atom Economy | Moderate | High |
Developing such pathways will not only make this compound more accessible for research but also align its production with modern principles of sustainable chemistry. chemrxiv.org
Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry offers powerful tools to predict the properties of this compound and to design new, related molecules with enhanced functions. nih.govnih.gov Future research will heavily leverage these in silico methods.
De novo design strategies can be employed to conceptualize novel inhibitors based on the biphenylbutyric acid scaffold. acs.orgnih.gov By using the known three-dimensional structure of a target enzyme, computational algorithms can build new molecules fragment by fragment within the active site, optimizing for favorable interactions. elsevierpure.comnih.gov This approach can rapidly generate ideas for new analogs with potentially higher potency or selectivity.
Molecular dynamics (MD) simulations will be crucial for predicting how the compound behaves in a biological environment. acs.org These simulations can reveal the conformational flexibility of the molecule, its preferred binding poses within a receptor, and the key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govnih.gov For example, analogs of 4-phenylbutyric acid are known to act as histone deacetylase (HDAC) inhibitors, and MD simulations could elucidate the precise binding mechanism of the biphenyl derivative within the HDAC active site. nih.gov
| Computational Method | Application for this compound | Research Goal |
| Quantum Mechanics (QM) | Calculation of electronic properties, reaction energies, and conformational energies. acs.org | Predict reactivity for synthesis optimization; understand intrinsic stability. |
| Molecular Docking | Prediction of binding poses and affinities to biological targets (e.g., enzymes, receptors). nih.gov | Identify potential protein targets; guide the design of more potent analogs. |
| Molecular Dynamics (MD) | Simulation of the molecule's movement and interaction with its environment over time. acs.org | Assess binding stability; understand the role of structural flexibility in molecular recognition. |
| Free Energy Perturbation (FEP) | Calculation of relative binding affinities between closely related analogs. | Prioritize the synthesis of the most promising new compounds designed de novo. |
These computational efforts will guide synthetic chemists, reducing the number of compounds that need to be made and tested, thereby accelerating the discovery process.
Development of Next-Generation Chemical Biology Tools and Probes
Transforming this compound from a mere chemical entity into a sophisticated tool for biological inquiry is a key future direction. This involves chemically modifying the molecule to create probes that can be used to study biological processes in real-time.
A significant opportunity lies in the creation of fluorescent probes. By attaching a fluorophore (a fluorescent dye) to the core molecule, researchers can visualize its location and concentration within living cells using fluorescence microscopy. rsc.org The synthesis of such probes can be achieved by reacting the amino group of the compound with an amino-reactive fluorescent dye. acs.org This would allow for direct observation of which cellular compartments the molecule enters and where it accumulates, providing clues to its mechanism of action. liberty.edunih.gov
Another powerful approach is the synthesis of radiolabeled versions of the compound for use in Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting isotope like Carbon-11 or Fluorine-18 into the molecule's structure, its distribution can be tracked non-invasively in whole organisms. This would be invaluable for studying its behavior in preclinical models.
| Probe Type | Modification Strategy | Potential Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., NBD, Fluorescein) to the amino group. nih.gov | Real-time imaging of subcellular localization and target engagement in cells. |
| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Affinity purification of binding partners (e.g., target proteins) from cell lysates. |
| Radiolabeled Probe | Incorporation of ¹¹C or ¹⁸F into the biphenyl or butyric acid moiety. | In vivo PET imaging to study pharmacokinetics and target distribution in animal models. |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine). | Covalently cross-linking the molecule to its biological target upon UV irradiation for definitive target identification. |
The development of these probes would transform this compound into a versatile tool for chemical biology, enabling a deeper understanding of its interactions within complex biological systems. rsc.org
Further Elucidation of Molecular Recognition in Complex Biological Systems
A fundamental goal of future research is to understand precisely how this compound is recognized by its biological targets. Its structural analog, phenibut, is known to bind to GABA-B receptors and α2-δ subunits of voltage-gated calcium channels. ncats.io The addition of the second phenyl ring creates a larger, more complex structure that may interact differently or with entirely new targets.
Initial studies should focus on screening the compound against a panel of receptors and enzymes to identify its primary binding partners. Biphenyl moieties are known to be involved in the inhibition of various enzymes, including members of the MAPEG family and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov Once a target is identified, detailed structural biology studies using X-ray crystallography or cryo-electron microscopy can reveal the atomic details of the interaction.
These structural studies, combined with site-directed mutagenesis of the target protein, can pinpoint the specific amino acid residues that are critical for binding. nih.gov For example, research on other enzyme inhibitors has shown that interactions with specific tyrosine, arginine, or hydrophobic residues in a binding pocket are essential for recognition. nih.gov Understanding this molecular "handshake" is the first step toward rationally designing second-generation compounds with improved properties.
A hypothetical study on a putative enzyme target could involve investigating the following interactions:
| Type of Interaction | Potential Residues in Target's Active Site | Purpose of Investigation |
| Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine | To understand the binding of the non-polar biphenyl group. |
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamine | To map interactions with the amino and carboxylic acid groups. |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | To determine if the aromatic rings of the biphenyl moiety stack with aromatic residues in the protein. |
| Ionic Interaction | Aspartate, Glutamate, Lysine (B10760008), Arginine | To probe the interaction of the charged amino and carboxylate groups at physiological pH. |
By systematically exploring these interactions, a comprehensive model of molecular recognition can be built, providing a solid foundation for future drug design and discovery efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
